5-chloro-4-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole
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Description
5-chloro-4-{[(2,5-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole is a chemical compound with the molecular formula C17H13Cl3N2S and a molecular weight of 383.72 . It is also known as CDC25A inhibitor II.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring substituted with various functional groups including a phenyl group, a methyl group, and a complex sulfanyl group . The exact structure would need to be determined through techniques such as X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (383.72) and its molecular formula (C17H13Cl3N2S) . Other properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Synthesis and Characterization
The research includes the synthesis of various pyrazole derivatives using different starting materials and reaction conditions. For instance, Yokoyama et al. (1984) described the preparation of 5-substituted pyrazoles from specific sulfone compounds, illustrating a method for generating pharmaceutically significant heteroaromatic compounds (Yokoyama, Tsuji, & Imamoto, 1984). Additionally, studies on the crystal structure of tetrazole derivatives by Al-Hourani et al. (2015) provide insight into the structural aspects of these molecules, which can inform the design of COX-2 inhibitors (Al-Hourani et al., 2015).
Structural Studies
Research efforts also delve into understanding the molecular and crystal structures of pyrazole derivatives. The work by Prabhudeva et al. (2017) on the synthesis and X-ray diffraction studies of a specific pyrazole compound adds to the structural knowledge base, aiding in the comprehension of its molecular geometry and interactions (Prabhudeva et al., 2017).
Biological Activities
Several studies have explored the biological activities of pyrazole derivatives, including their potential as antimicrobial agents. For example, Gupta (2015) synthesized pyrazolone Schiff base derivatives and evaluated their antimicrobial properties, highlighting the medicinal chemistry aspect of these compounds (Gupta, 2015).
Properties
IUPAC Name |
5-chloro-4-[(2,5-dichlorophenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N2S/c1-22-17(20)13(16(21-22)11-5-3-2-4-6-11)10-23-15-9-12(18)7-8-14(15)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSRDNXCOFVOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=C(C=CC(=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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